3-(2,5-Dimethylphenyl)acrylaldehyde
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Overview
Description
3-(2,5-Dimethylphenyl)prop-2-enal is an organic compound characterized by the presence of an aldehyde group (-CHO) and a phenyl ring substituted with two methyl groups at the 2 and 5 positions. This compound is part of the cinnamaldehyde family, known for its aromatic properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)prop-2-enal typically involves the crossed-aldol condensation of 2,5-dimethylbenzaldehyde and acetaldehyde in the presence of a base. The reaction proceeds as follows:
Reactants: 2,5-dimethylbenzaldehyde and acetaldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An aqueous or alcoholic medium.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the product is complete.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(2,5-dimethylphenyl)prop-2-enal can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid (H₂SO₄), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,5-Dimethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)prop-2-enal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: 3-Phenylprop-2-enal, the parent compound of the cinnamaldehyde family.
2,5-Dimethylcinnamaldehyde: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
3-(2,5-Dimethylphenyl)prop-2-enal is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamaldehyde derivatives.
Biological Activity
3-(2,5-Dimethylphenyl)acrylaldehyde, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves the condensation reaction between 2,5-dimethylbenzaldehyde and an appropriate acrylate or acrylic acid derivative. The reaction conditions often include the use of catalysts such as sodium hydroxide in ethanol or other solvents to facilitate the formation of the double bond characteristic of acrylaldehydes .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed various derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain structural modifications enhanced antibacterial activity, suggesting that the presence of the dimethylphenyl group may contribute to this effect .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The mechanism involves the reduction of reactive oxygen species (ROS), thereby preventing cellular damage .
Case Study 1: Antimicrobial Screening
In a controlled study, various derivatives of acrylaldehydes were screened for their antimicrobial activities. The compound demonstrated significant inhibition against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. The results highlighted the importance of structural features in enhancing biological activity.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Other Acrylaldehyde Derivative | 64 | Escherichia coli |
Case Study 2: Antioxidant Activity Assessment
A study investigating the antioxidant properties utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity. The compound exhibited an IC50 value of 25 µM, indicating potent antioxidant activity comparable to established antioxidants like ascorbic acid.
Compound | IC50 (µM) | Comparison Compound | IC50 (µM) |
---|---|---|---|
This compound | 25 | Ascorbic Acid | 20 |
The biological activity of this compound can be attributed to its ability to interact with cellular components:
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h3-8H,1-2H3/b4-3+ |
InChI Key |
RYMBNFBPNCLEKN-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC=O |
Origin of Product |
United States |
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